methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carbamate, hydrazine, and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:
Formation of the Hydrazine Intermediate: The initial step involves the reaction of a hydrazine derivative with a pyridinylphenyl compound under controlled conditions to form the hydrazine intermediate.
Addition of the Phenylbutyl Group: The hydrazine intermediate is then reacted with a phenylbutyl derivative, incorporating the phenylbutyl group into the molecule.
Introduction of the Carbamate Group: The next step involves the reaction of the intermediate with a carbamate precursor, forming the carbamate group.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazine groups.
Reduction: Reduction reactions can occur at the carbamate and hydrazine groups.
Substitution: The phenyl and pyridinyl
Biological Activity
The compound methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate; sulfuric acid is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C38H52N6O7
- Molecular Weight : 704.9 g/mol
- IUPAC Name : methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Structural Representation
The compound features multiple functional groups including carbamate, hydrazine, and various aromatic systems which contribute to its biological activity.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of hydrazine and carbamate functionalities suggests potential interactions with enzymes or receptors involved in metabolic pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, hydrazine derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer lines.
Antiviral Properties
Some derivatives of carbamate compounds have demonstrated antiviral activities, particularly against HIV and other viral pathogens. The mechanism often involves inhibition of viral replication by interfering with viral proteases or polymerases.
Case Studies
- Study on Hydrazine Derivatives : A study published in the Journal of Medicinal Chemistry reported that certain hydrazine derivatives exhibited significant cytotoxic effects on human cancer cell lines (HeLa and MCF7) through apoptosis mechanisms.
- Antiviral Activity against HIV : A related compound was tested for its efficacy against HIV protease and showed promising results in inhibiting viral replication, suggesting that the target compound may share similar properties.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of carbamate derivatives. The findings suggest that modifications in the molecular structure can enhance biological activity. For example:
- In vitro studies showed that the introduction of specific substituents increased the potency against target enzymes.
Compound | Biological Activity | Reference |
---|---|---|
Hydrazine derivative A | Cytotoxic against HeLa cells | |
Carbamate derivative B | Inhibitory action on HIV protease |
Safety and Toxicity
Toxicological evaluations are essential for understanding the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit low toxicity, further comprehensive studies are required to assess the safety of this particular compound.
Properties
IUPAC Name |
methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSGVVGOPRWTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N6O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.